molecular formula C27H46O2 B12768448 eta-Tocopherol CAS No. 91-86-1

eta-Tocopherol

Cat. No.: B12768448
CAS No.: 91-86-1
M. Wt: 402.7 g/mol
InChI Key: PZZKGQBMBVYPGR-UHFFFAOYSA-N
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Description

Eta-Tocopherol: is a member of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are known for their antioxidant properties and play a crucial role in protecting cells from oxidative damage. This compound, like other tocopherols, consists of a chromanol ring and a phytyl side chain. It is lipid-soluble and is found in various plant-based foods, including vegetable oils, nuts, and seeds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eta-tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, and occurs under controlled temperature conditions. The resulting product is then purified through various chromatographic techniques .

Industrial Production Methods: Industrial production of this compound often involves the extraction of tocopherols from natural sources, such as vegetable oils. The extracted tocopherols are then separated and purified using high-performance liquid chromatography (HPLC). This method ensures the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Eta-Tocopherol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Eta-Tocopherol is used as a standard antioxidant in various chemical assays to study oxidative stress and its effects on different compounds .

Biology: In biological research, this compound is studied for its role in protecting cellular membranes from oxidative damage. It is also used to investigate the mechanisms of antioxidant defense in living organisms .

Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer. It is also studied for its role in enhancing immune function .

Industry: In the food industry, this compound is used as a natural preservative to extend the shelf life of products by preventing oxidation. It is also used in the cosmetic industry for its skin-protective properties .

Mechanism of Action

Eta-Tocopherol exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing free radicals and preventing them from causing cellular damage. The chromanol ring of this compound donates a hydrogen atom to free radicals, forming a stable tocopherol radical that can be further reduced back to its active form .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Alpha-Tocopherol
  • Beta-Tocopherol
  • Gamma-Tocopherol
  • Delta-Tocopherol
  • Alpha-Tocotrienol
  • Beta-Tocotrienol
  • Gamma-Tocotrienol
  • Delta-Tocotrienol

Comparison: this compound is unique among tocopherols due to its specific methylation pattern on the chromanol ring, which influences its antioxidant activity and biological functions. While alpha-tocopherol is the most biologically active form of vitamin E, this compound has distinct properties that make it valuable in specific applications, such as its potential anti-inflammatory effects .

Properties

CAS No.

91-86-1

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

2,7-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)23(5)18-26(24)29-27/h18-22,28H,7-17H2,1-6H3

InChI Key

PZZKGQBMBVYPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C=C1O

melting_point

< 25 °C

physical_description

Solid

Origin of Product

United States

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